Mass spectrometry fragmentation pattern of Ethyl 4-hydroxycyclohexanecarboxylate
Mass spectrometry fragmentation pattern of Ethyl 4-hydroxycyclohexanecarboxylate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-hydroxycyclohexanecarboxylate
Introduction: Characterizing a Bifunctional Molecule
Ethyl 4-hydroxycyclohexanecarboxylate (EHCH) is a bifunctional organic molecule featuring both an ester and a secondary alcohol group attached to a cyclohexane ring.[1][2] With a molecular formula of C₉H₁₆O₃ and a monoisotopic mass of approximately 172.11 Da, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][3] Understanding its behavior under mass spectrometric analysis, particularly using Electron Ionization (EI), is critical for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.
The presence of two distinct functional groups predicts a complex and competitive fragmentation landscape. The initial ionization event creates a high-energy molecular ion (M+•) that is prone to multiple, energetically favorable decomposition pathways. This guide will elucidate these primary fragmentation routes, predict the resultant mass spectrum, and provide a robust experimental framework for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
The Molecular Ion: A Transient Species
Upon electron ionization, EHCH will form a molecular ion (M+•) with an expected mass-to-charge ratio (m/z) of 172.
M (C₉H₁₆O₃) + e⁻ → [C₉H₁₆O₃]+• (M+•) + 2e⁻
However, consistent with the behavior of aliphatic alcohols and esters, the molecular ion peak at m/z 172 is anticipated to be of low abundance or potentially absent altogether.[4][5] The high internal energy of the M+• following ionization provides a strong driving force for immediate fragmentation through several competing channels, which are dictated by the stability of the resulting fragment ions and neutral losses.
Primary Fragmentation Pathways under Electron Ionization
The fragmentation of the EHCH molecular ion is primarily governed by the cleavage of bonds adjacent to the oxygen atoms of the ester and alcohol functionalities, as well as cleavages within the cyclohexyl ring. We will explore the most probable pathways.
Pathway A: Fragmentation Driven by the Hydroxyl Group
The secondary alcohol is a common initiation site for fragmentation. The most characteristic fragmentation for cyclic alcohols is the facile elimination of a neutral water molecule (H₂O, 18 Da).[5]
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Loss of Water ([M-18]): The molecular ion readily loses water, leading to a prominent radical cation at m/z 154 . This fragment is often significantly more abundant than the molecular ion itself. The formation of a double bond within the ring stabilizes this ion.
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon can also occur, though the loss of water is typically the more dominant pathway for cyclic alcohols.
Pathway B: Fragmentation Driven by the Ester Group
The ethyl ester group provides several predictable cleavage points, characteristic of this functional class.[4][6]
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Loss of the Ethoxy Radical ([M-45]): Alpha-cleavage involving the C-O single bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da). This pathway yields a highly stable, resonance-stabilized acylium ion at m/z 127 . This is often a significant peak in the spectra of ethyl esters.
-
Loss of an Ethyl Radical ([M-29]): Cleavage of the C-C bond in the ethyl group is less common but can lead to the loss of an ethyl radical (•C₂H₅, 29 Da), forming an ion at m/z 143.
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McLafferty Rearrangement (Not Favored): While common for linear esters, a classic McLafferty rearrangement is sterically hindered by the cyclohexane ring structure and is not considered a primary fragmentation route for this molecule.
Pathway C: Cyclohexane Ring Fragmentation
The saturated carbocyclic ring can also undergo cleavage, often following an initial fragmentation step like the loss of water.
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Ring Opening and Cleavage: The ion at m/z 154 ([M-H₂O]+•) can undergo further fragmentation. Ring-opening followed by the loss of a neutral ethene molecule (C₂H₄, 28 Da) is a common route for cyclohexene-type structures, which would produce a fragment at m/z 126 .
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Complex Rearrangements: The high-energy environment can lead to more complex rearrangements and the formation of a cluster of lower-mass hydrocarbon fragments, typically separated by 14 Da (-CH₂-), such as those at m/z 81, 67, and 55, which are characteristic of cyclic systems.
The interplay between these pathways is visualized in the fragmentation diagram below.
Caption: Predicted EI fragmentation pathways of Ethyl 4-hydroxycyclohexanecarboxylate.
Predicted Mass Spectrum: A Summary of Key Fragments
Based on the established fragmentation principles, a hypothetical EI mass spectrum for EHCH can be constructed. The base peak is likely to be one of the stable, even-electron ions, such as the acylium ion at m/z 127 or a fragment resulting from the initial loss of water.
| m/z | Proposed Identity | Neutral Loss | Pathway | Predicted Relative Abundance |
| 172 | Molecular Ion [M]+• | - | - | Very Low / Absent |
| 154 | [M - H₂O]+• | H₂O (18 Da) | A | High |
| 127 | [M - •OC₂H₅]+ | •OC₂H₅ (45 Da) | B | High |
| 126 | [M - H₂O - C₂H₄]+• | H₂O + C₂H₄ (46 Da) | A, C | Medium |
| 99 | [M - H₂O - •C₂H₅O]+ | H₂O + •C₂H₅O (63 Da) | A, C | Medium |
| 81 | [C₆H₉]+ | C₃H₇O₃ | Ring Fragments | Medium-Low |
| 55 | [C₄H₇]+ | C₅H₉O₃ | Ring Fragments | High |
Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum for EHCH requires careful optimization of the gas chromatography separation and the mass spectrometer parameters.
Workflow for GC-MS Analysis
Caption: Standard workflow for the GC-MS analysis of EHCH.
Step-by-Step Methodology
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of Ethyl 4-hydroxycyclohexanecarboxylate in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial with a septum cap.
-
-
Gas Chromatography (GC) Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column is recommended to handle both the ester and alcohol groups. A DB-17ms (50% Phenyl)-methylpolysiloxane or a DB-WAX (polyethylene glycol) column (30 m x 0.25 mm ID, 0.25 µm film thickness) would be suitable.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow mode at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
EI Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 250. This range will capture all relevant fragments from the ethyl group up to the molecular ion region.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
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Conclusion: A Predictive Framework for Structural Elucidation
The mass spectrum of Ethyl 4-hydroxycyclohexanecarboxylate is a composite of fragmentation patterns initiated by its constituent functional groups. The analysis predicts a spectrum characterized by a weak or absent molecular ion at m/z 172, with dominant fragments corresponding to the loss of water (m/z 154) and the loss of the ethoxy radical (m/z 127). Subsequent fragmentation of the [M-H₂O]+• ion and general ring cleavage will produce a series of informative ions at lower mass-to-charge ratios. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides researchers and drug development professionals with a robust framework for identifying this compound, confirming its structure, and assessing its purity in complex mixtures.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86973, Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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American Elements (n.d.). trans-Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116335. Retrieved from [Link]
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Knowbee (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
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Mrs Burton's Chemistry (2018). MS fragmentation patterns. YouTube. Retrieved from [Link]
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Human Metabolome Database (2021). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Retrieved from [Link]
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. (Note: While a specific chapter URL isn't available, this textbook is a standard authoritative reference for fragmentation patterns of functional groups like cyclic alcohols.)
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University of Arizona (n.d.). Structure Determination of Organic Compounds - Fragmentation Processes. Retrieved from [Link]
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NIST (n.d.). Cyclohexanecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Fialkov, A. B., Gordin, A., & Amirav, A. (2003). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. Journal of Chromatography A, 991(2), 217-240.
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